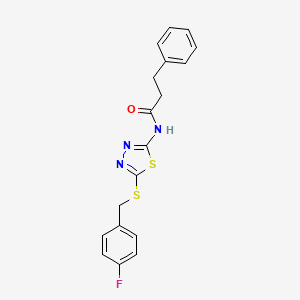
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a fluorobenzyl group, which is a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, possibly through the reaction of a thiosemicarbazide with a suitable electrophile . The fluorobenzyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazol ring and the fluorobenzyl group. The presence of the fluorine atom could introduce some polarity into the molecule, and the sulfur atom in the thiadiazole ring could potentially act as a hydrogen bond acceptor .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the thiadiazole ring and the fluorobenzyl group. The thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the fluorobenzyl group could potentially undergo reactions at the carbon attached to the fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially its boiling point and melting point .科学的研究の応用
Antituberculosis Activity
A study by (Jeankumar et al., 2013) demonstrated the potential of certain compounds, including a close analog of the specified chemical, in inhibiting Mycobacterium tuberculosis. The compound showed promising in vitro activity against Mycobacterium smegmatis and inhibited MTB DNA gyrase, indicating its potential in antituberculosis applications.
Anticancer Properties
(Osmaniye et al., 2018) explored the anticancer activity of benzothiazole derivatives. While not directly studying the specified compound, the research indicates the potential of structurally similar compounds in this area, particularly against various cancer cell lines.
Spectroscopic and Theoretical Investigations
(Budziak et al., 2019) investigated the fluorescence effects in 1,3,4-thiadiazole derivatives. This study provides insights into the spectroscopic properties of related compounds, suggesting their potential as fluorescence probes in biological and medicinal contexts.
Antimicrobial Activities
A study by (Chandrakantha et al., 2014) on similar thiadiazole derivatives demonstrated notable antibacterial and antifungal activities. This suggests the possibility of using structurally related compounds, like the specified chemical, in antimicrobial treatments.
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could include further studies on its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with biological targets and its potential uses in medicine or other fields .
特性
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-15-9-6-14(7-10-15)12-24-18-22-21-17(25-18)20-16(23)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBJPOZZVFWPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile](/img/structure/B2653416.png)

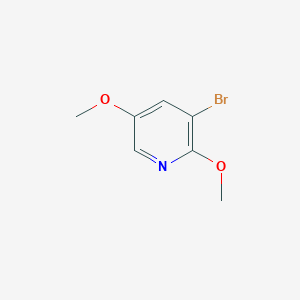
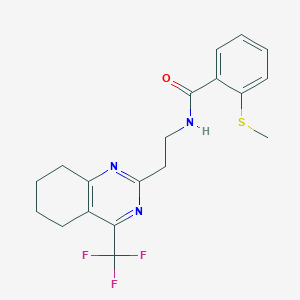


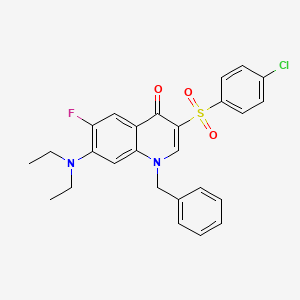

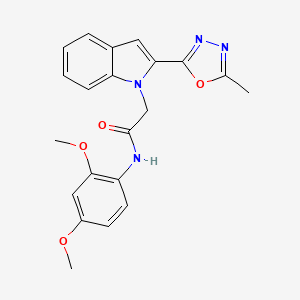
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2653432.png)
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2653434.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2653436.png)

![{2,8-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B2653439.png)